

Application Notes and Protocols: 4-Methyl-2-nitrophenol as a Versatile Chemical Intermediate

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Compound of Interest

Compound Name: 4-Methyl-2-nitrophenol

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Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of **4-Methyl-2-nitrophenol** (also known as 2-Nitro-p-cresol) as a chemical intermediate. It outlines the compound's core properties, details its significant applications in various synthetic fields, and provides validated, step-by-step protocols for its key chemical transformations. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction and Core Concepts

4-Methyl-2-nitrophenol (CAS No. 119-33-5) is a valuable organic compound characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2.^[1] This specific arrangement of functional groups—a hydroxyl group, a methyl group, and an electron-withdrawing nitro group—imparts a unique reactivity profile, making it a pivotal precursor in the synthesis of a wide array of high-value chemicals.^[2] Its applications span across the manufacturing of dyes and pigments, agricultural chemicals, and pharmaceutical agents.^{[2][3]}

The presence of the nitro group significantly influences the compound's acidity and reactivity, while the hydroxyl group serves as a key handle for derivatization, primarily through etherification and as a directing group in electrophilic aromatic substitution.^[2] The most

common and powerful transformation, however, is the reduction of the nitro group to an amine, which opens up a vast landscape of subsequent chemical modifications.

Physicochemical and Safety Profile

A thorough understanding of the material's properties and hazards is a prerequisite for its safe and effective handling in a laboratory setting.

Property	Value	Source
CAS Number	119-33-5	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[4]
Molecular Weight	153.14 g/mol	[1]
Appearance	Yellow-colored crystals or solid	[5][6]
Melting Point	32-36.5 °C	[6]
Flash Point	108 °C (226.4 °F) - closed cup	[1]
Solubility	Slightly soluble in water; soluble in many polar organic solvents.	[2][5]

Safety and Handling: **4-Methyl-2-nitrophenol** is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][6][7] It is toxic by ingestion or skin contact, and effects may be delayed.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[7] Aromatic nitro compounds can also pose explosion risks, especially in the presence of a base or reducing agents.[5]

Core Synthetic Applications

The utility of **4-Methyl-2-nitrophenol** as an intermediate is primarily centered on the reactivity of its nitro and hydroxyl groups. The following sections detail its major applications.

Synthesis of Dyestuffs and Pigments

4-Methyl-2-nitrophenol is a crucial precursor for various dyes. The reduction of its nitro group yields 2-Amino-4-methylphenol, a key component in hair dyes and a precursor to azo dyes. This resulting amino-phenol can be diazotized and coupled with other aromatic compounds to produce a wide spectrum of colors.[8] The intermediate itself can also be used as a coupling component in azo dye synthesis.[9]

Precursor for Agrochemicals

The structural motif of **4-Methyl-2-nitrophenol** is found in several pesticides and herbicides.[2] Its derivatives are synthesized to create compounds with specific biological activities, leveraging the unique electronic and steric properties conferred by the methyl and nitro substituents.

Intermediate in Pharmaceutical and Fine Chemical Synthesis

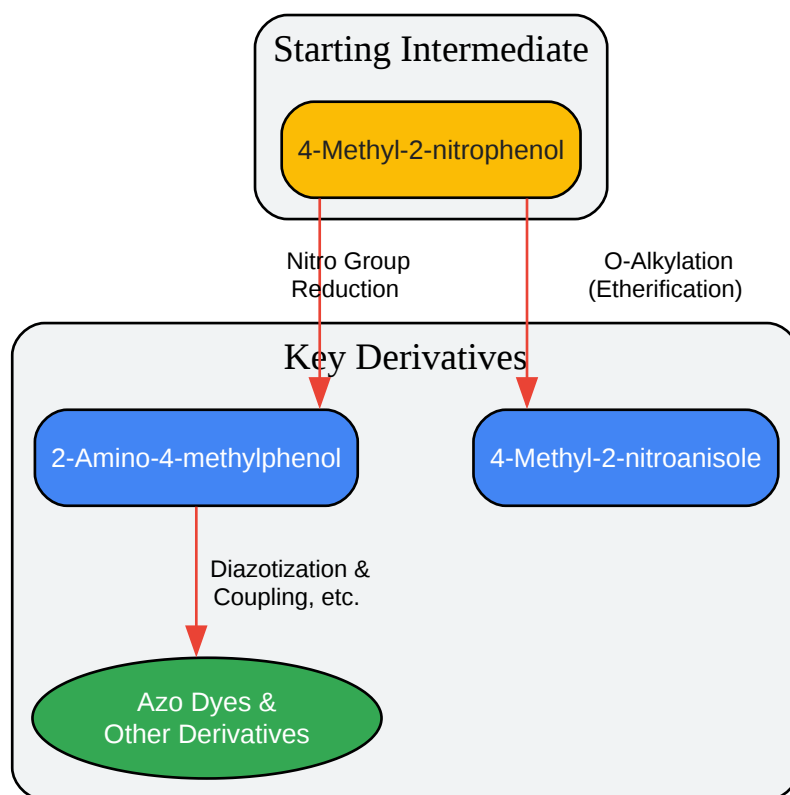
The reduction of the nitro group is a gateway to a variety of pharmacologically active molecules. The resulting 2-Amino-4-methylphenol is a building block for more complex structures. Furthermore, the parent compound, **4-Methyl-2-nitrophenol**, has been investigated for its own biological activities, including acetylcholinesterase inhibition, which is relevant in the study of neurological disorders.

Key Synthetic Transformations & Protocols

This section provides detailed, validated protocols for the most critical transformations of **4-Methyl-2-nitrophenol**. The rationale behind key steps is explained to provide a deeper understanding of the process.

Workflow Overview: From Precursor to Key Derivatives

The following diagram illustrates the central role of **4-Methyl-2-nitrophenol** and its primary transformations.



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Caption: Key synthetic pathways starting from **4-Methyl-2-nitrophenol**.

Protocol 1: Catalytic Reduction of 4-Methyl-2-nitrophenol to 2-Amino-4-methylphenol

This protocol is a cornerstone transformation, converting the nitro-phenol into its highly versatile amino-phenol derivative. Catalytic hydrogenation is the preferred method for its high yield, clean conversion, and atom economy.

Principle: The nitro group ($-\text{NO}_2$) is selectively reduced to a primary amine ($-\text{NH}_2$) using a heterogeneous catalyst (e.g., Palladium on Carbon) and a hydrogen source (e.g., H_2 gas or a transfer hydrogenation reagent like sodium borohydride). The reaction is monitored by the disappearance of the yellow color of the starting material.^{[10][11]}

Materials and Reagents:

- **4-Methyl-2-nitrophenol** (1.53 g, 10.0 mmol)
- 10% Palladium on activated carbon (Pd/C), 50% wet (approx. 100 mg, ~0.05 mmol Pd)
- Sodium Borohydride (NaBH₄) (1.51 g, 40.0 mmol)
- Methanol (50 mL)
- Deionized Water (100 mL)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Hydrochloric Acid (HCl), 1M solution
- Sodium Bicarbonate (NaHCO₃), saturated solution

Experimental Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10.0 mmol) of **4-Methyl-2-nitrophenol** in 50 mL of methanol. The solution will have a distinct yellow color.
 - **Causality Note:** Methanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reducing agent.
- **Catalyst Addition:** Carefully add 100 mg of 10% Pd/C catalyst to the solution.
 - **Safety Note:** Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources.
- **Initiation of Reduction:** Cool the flask in an ice bath. In a separate beaker, dissolve 1.51 g (40.0 mmol) of NaBH₄ in 20 mL of cold deionized water. Add this aqueous NaBH₄ solution dropwise to the stirred methanolic solution over 20-30 minutes.
 - **Causality Note:** The dropwise addition at low temperature is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. NaBH₄ serves as the in-situ

hydrogen source.[10][12]

- Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC (Thin Layer Chromatography) or by observing the color change from yellow to colorless. The reaction is typically complete within 1-2 hours.
- Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
 - Safety Note: The Celite pad with the catalyst should not be allowed to dry out as it can become pyrophoric. Quench it carefully with water.
- Work-up and Extraction:
 - a. Concentrate the filtrate under reduced pressure to remove most of the methanol.
 - b. Add 50 mL of ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
 - c. Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.
 - d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting solid, 2-Amino-4-methylphenol, can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) if necessary.

Expected Results:

- Yield: >90%
- Appearance: Off-white to light brown solid.
- Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. The disappearance of the nitro group signal in the IR spectrum

and the appearance of amine protons in the ^1H NMR spectrum are key indicators of a successful reaction.

Protocol 2: O-Alkylation of 4-Methyl-2-nitrophenol to 4-Methyl-2-nitroanisole

This protocol demonstrates the etherification of the phenolic hydroxyl group, a common strategy to protect the hydroxyl group or to modulate the electronic properties of the molecule for subsequent reactions.

Principle: The acidic phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a Williamson ether synthesis by reacting with an alkylating agent, such as dimethyl sulfate.[\[13\]](#)

Materials and Reagents:

- **4-Methyl-2-nitrophenol** (1.53 g, 10.0 mmol)
- Sodium Hydroxide (NaOH) (0.60 g, 15.0 mmol)
- Dimethyl Sulfate ($(\text{CH}_3)_2\text{SO}_4$) (1.51 g, 1.13 mL, 12.0 mmol)
- Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol)
- Dichloromethane (CH_2Cl_2) (50 mL)
- Deionized Water (50 mL)

Experimental Procedure:

- **Formation of Sodium Salt:** Dissolve 1.53 g (10.0 mmol) of **4-Methyl-2-nitrophenol** in a solution of 0.60 g (15.0 mmol) of NaOH in 25 mL of water in a 250 mL flask. Stir until a clear solution of the sodium salt is formed.[\[13\]](#)
- **Phase-Transfer Catalyst:** Add 50 mL of dichloromethane and 0.16 g (0.5 mmol) of TBAB to the flask. Cool the biphasic mixture to 10 °C in an ice-water bath.

- Causality Note: TBAB is a phase-transfer catalyst, which facilitates the transport of the aqueous phenoxide ion into the organic phase where the alkylating agent resides, thus accelerating the reaction.[13]
- Alkylation: Add 1.13 mL (12.0 mmol) of dimethyl sulfate dropwise to the vigorously stirred mixture while maintaining the temperature at 10-15 °C.[13]
- Safety Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.
- Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.[13] Monitor the reaction by TLC.
- Work-up:
 - a. Transfer the mixture to a separatory funnel and separate the layers.
 - b. Extract the aqueous layer with 2 x 20 mL of dichloromethane.
 - c. Combine the organic layers and wash with water and then brine.
 - d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude product, 4-Methyl-2-nitroanisole, can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[13]

Expected Results:

- Yield: ~90%.[13]
- Appearance: Yellow oil.[13]
- Characterization: Successful synthesis is confirmed by ¹H NMR (appearance of a methoxy singlet at ~3.9 ppm) and the absence of the broad phenolic -OH peak in the IR spectrum.

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